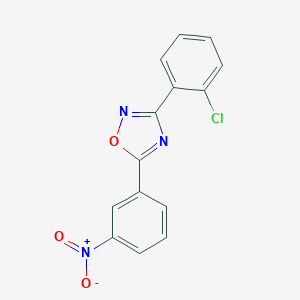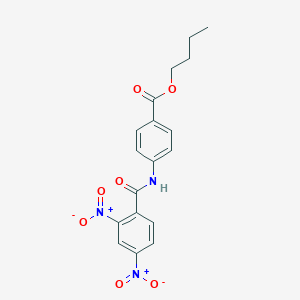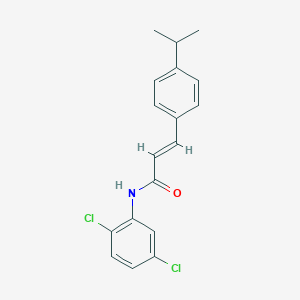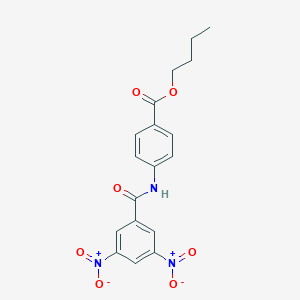![molecular formula C15H14N2O4S B414409 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine CAS No. 301338-96-5](/img/structure/B414409.png)
4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a furyl group, a carbothioyl group, and a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic pathway used and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group might make the compound more reactive, while the morpholine ring could influence its solubility .Mécanisme D'action
The mechanism of action of 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine is not well understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. It may also induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on different organisms. The compound has been reported to increase the levels of oxidative stress markers, including malondialdehyde and superoxide dismutase, in rat liver tissue. It has also been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6, in lipopolysaccharide-stimulated macrophages. In addition, the compound has been reported to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine has several advantages and limitations for lab experiments. The compound has shown potent biological activities against different organisms, making it a potential candidate for the development of new drugs. It is also relatively easy to synthesize using specific methods. However, the compound has limitations, including its low solubility in water, which may affect its bioavailability and efficacy in vivo. It also has limited stability under certain conditions, which may affect its reproducibility in experiments.
Orientations Futures
For 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine include further studies to elucidate its mechanism of action, optimize its synthesis method, and improve its bioavailability and stability. The compound may also be studied for its potential use in combination with other drugs to enhance its efficacy and reduce its toxicity. In addition, the compound may be evaluated in animal models to assess its safety and efficacy in vivo. Overall, this compound has shown potential in scientific research and may pave the way for the development of new drugs in the future.
Méthodes De Synthèse
The synthesis of 4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine involves the reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with thiosemicarbazide in ethanol to form 5-(4-nitrophenyl)furan-2-carbaldehyde thiosemicarbazone. This intermediate compound is then reacted with morpholine in ethanol to yield this compound. The compound has been synthesized using different methods, including microwave-assisted synthesis and sonochemical synthesis, to improve the yield and reduce the reaction time.
Applications De Recherche Scientifique
4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine has shown potential in various scientific research applications. It has been studied for its antibacterial, antifungal, and anticancer activities. The compound has been reported to inhibit the growth of different bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also shown antifungal activity against Candida albicans and Aspergillus niger. In addition, the compound has exhibited cytotoxic activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-11(2-4-12)13-5-6-14(21-13)15(22)16-7-9-20-10-8-16/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYZZHFACSNADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205044 |
Source


|
| Record name | 4-Morpholinyl[5-(4-nitrophenyl)-2-furanyl]methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301338-96-5 |
Source


|
| Record name | 4-Morpholinyl[5-(4-nitrophenyl)-2-furanyl]methanethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301338-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinyl[5-(4-nitrophenyl)-2-furanyl]methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414326.png)



![Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414336.png)


![N-[3-(acetylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B414340.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B414341.png)
![2-(2,4-dichlorophenoxy)-N-{4-{4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-nitrobenzyl}-3-nitrophenyl}acetamide](/img/structure/B414342.png)
![4-bromo-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B414344.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]benzamide](/img/structure/B414345.png)
![3-Phenyl-N-[2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl]-acrylamide](/img/structure/B414347.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide](/img/structure/B414348.png)